(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
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Overview
Description
(4Z)-N-(4-fluorophenyl)bicyclo[610]non-4-ene-9-carboxamide is a synthetic compound that belongs to the class of bicyclic compounds It features a unique bicyclo[610]non-4-ene scaffold, which is known for its strained ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[6.1.0]non-4-ene scaffold. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the formation of the desired ring structure .
The carboxamide moiety is typically introduced through amide bond formation reactions, which may involve the use of coupling agents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted analogs .
Scientific Research Applications
(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of strained ring systems on biological activity.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide involves its interaction with specific molecular targets. The strained ring structure and the presence of the fluorophenyl group may allow the compound to bind to certain enzymes or receptors, modulating their activity. The carboxamide moiety may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: This compound features a similar bicyclic scaffold but with a different functional group.
Bicyclo[6.1.0]nonyne carboxylic acid: Another related compound, which is used for the production of stable molecular probes.
Uniqueness
(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is unique due to the combination of its strained bicyclic structure, the presence of a fluorophenyl group, and a carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c17-11-7-9-12(10-8-11)18-16(19)15-13-5-3-1-2-4-6-14(13)15/h1-2,7-10,13-15H,3-6H2,(H,18,19)/b2-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHKVKSCJUBPED-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(=O)NC3=CC=C(C=C3)F)CCC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC2C(C2C(=O)NC3=CC=C(C=C3)F)CC/C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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